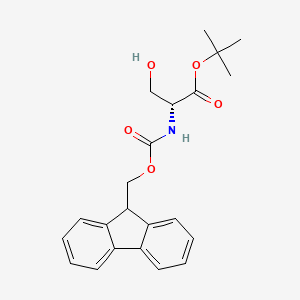
Uridine 5'-triphosphate (ammonium salt)-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-triphosphate (ammonium salt)-d8 is a labeled compound used in various biochemical and molecular biology applications. It is a pyrimidine nucleoside triphosphate that plays a crucial role in the synthesis of RNA and the regulation of cellular signaling pathways. The compound is often used as a substrate in enzymatic reactions and as a precursor for the synthesis of other nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-triphosphate (ammonium salt)-d8 typically involves the phosphorylation of uridine derivatives. One common method is the enzymatic phosphorylation of uridine diphosphate (UDP) to uridine triphosphate (UTP) using nucleoside diphosphate kinase (NDPK) as a catalyst . The reaction conditions usually require a buffered aqueous solution with a pH around 7.5 and the presence of magnesium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Uridine 5’-triphosphate (ammonium salt)-d8 involves large-scale enzymatic synthesis followed by purification processes such as ion-exchange chromatography and crystallization. The compound is often supplied as an ammonium salt to enhance its stability and solubility in aqueous solutions .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-triphosphate (ammonium salt)-d8 undergoes various chemical reactions, including:
Phosphorylation: Conversion to other nucleotides such as cytidine triphosphate (CTP) through enzymatic amination.
Hydrolysis: Breakdown into uridine diphosphate (UDP) and inorganic phosphate under acidic or enzymatic conditions.
Substitution: Reaction with other nucleophiles to form modified nucleotides.
Common Reagents and Conditions
Enzymes: Nucleoside diphosphate kinase (NDPK) for phosphorylation.
Buffers: Tris-HCl or phosphate buffers with a pH range of 7.0-8.0.
Metal Ions: Magnesium ions (Mg²⁺) to stabilize the triphosphate group and enhance enzymatic activity.
Major Products Formed
Cytidine Triphosphate (CTP): Formed through the amination of UTP.
Uridine Diphosphate (UDP): Formed through the hydrolysis of UTP.
Scientific Research Applications
Uridine 5’-triphosphate (ammonium salt)-d8 is widely used in scientific research, including:
Chemistry: As a substrate in nucleotide synthesis and enzymatic reactions.
Biology: In studies of RNA synthesis and cell signaling pathways.
Medicine: Investigating the role of nucleotides in metabolic diseases and as potential therapeutic agents.
Industry: Used in the production of labeled nucleotides for research and diagnostic applications.
Mechanism of Action
Uridine 5’-triphosphate (ammonium salt)-d8 exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is phosphorylated by nucleoside diphosphate kinase to form other nucleotides such as cytidine triphosphate . The compound also interacts with purinergic receptors, particularly the P2Y2 receptor, to mediate cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uridine 5’-diphosphate (UDP): A precursor in the synthesis of UTP and involved in glycogen synthesis.
Cytidine Triphosphate (CTP): Formed from UTP and used in the synthesis of RNA and phospholipids.
Adenosine Triphosphate (ATP): A universal energy carrier in cells and involved in numerous biochemical reactions.
Uniqueness
Uridine 5’-triphosphate (ammonium salt)-d8 is unique due to its labeled isotopes, which make it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. Its role as a precursor for cytidine triphosphate and its involvement in specific cellular signaling pathways also distinguish it from other nucleotides .
Properties
Molecular Formula |
C9H27N6O15P3 |
|---|---|
Molecular Weight |
560.31 g/mol |
IUPAC Name |
azane;[[dideuterio-[(2R,3S,4R,5R)-2,3,4,5-tetradeuterio-5-(5,6-dideuterio-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.4H3N/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);4*1H3/t4-,6-,7-,8-;;;;/m1..../s1/i1D,2D,3D2,4D,6D,7D,8D;;;; |
InChI Key |
JVSDFMCDTHUZIH-NARUIJAVSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=O)NC1=O)[C@]2([C@]([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O)OP(=O)(O)OP(=O)(O)O)([2H])O)([2H])O)[2H])[2H].N.N.N.N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.N.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine](/img/structure/B12402087.png)


![2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12402102.png)
![1-[7-methoxy-1-(10H-phenothiazine-3-carbonyl)indolizin-3-yl]ethanone](/img/structure/B12402106.png)

![6-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-iodo-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12402118.png)

![[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;[3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12402154.png)

